5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one
Description
Structure and Key Features The compound features a pyridin-2(1H)-one core substituted at position 5 with a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl group. The spiro system introduces a bicyclic framework with oxygen (6,8-dioxa) and nitrogen (2-aza) heteroatoms, along with two methyl groups at position 5.
Preparation of the spiro component (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) via cyclization, as indicated by its ethyl ester precursor (CAS: 156720-75-1) .
Activation of the spiro carboxylic acid (e.g., via acyl chloride) and coupling to the pyridin-2(1H)-one core under standard acylation conditions.
Properties
IUPAC Name |
5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-13(2)19-8-14(9-20-13)6-16(7-14)12(18)10-3-4-11(17)15-5-10/h3-5H,6-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQIRXKWFLLIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CNC(=O)C=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diamine, under acidic or basic conditions.
Introduction of the Pyridinone Moiety: The pyridinone ring can be introduced via a condensation reaction with a pyridine derivative, often using reagents like acetic anhydride or phosphorus oxychloride to facilitate the formation of the carbonyl group.
Final Assembly: The final step involves coupling the spirocyclic core with the pyridinone moiety, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyridinones
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds featuring the spirocyclic structure of 5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) have demonstrated significant antitumor properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation in vitro. In one study, a series of pyridinone derivatives were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values in the low micromolar range .
Mechanism of Action
The mechanism through which these compounds exert their antitumor effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. The presence of the pyridinone moiety enhances the compound's ability to interact with biological targets such as enzymes involved in cell proliferation and survival pathways.
Biological Research
Enzyme Inhibition
5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown efficacy against certain kinases implicated in cancer progression. The compound's structural features allow it to fit into the active sites of these enzymes, effectively blocking their activity and thereby hindering tumor growth .
Antimicrobial Properties
Additionally, compounds derived from this structure have been investigated for their antimicrobial properties. Studies have reported that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include cyclization reactions that form the spirocyclic structure followed by functionalization to introduce the pyridinone moiety .
Industrial Production
In an industrial context, optimizing synthesis routes for scalability is crucial. Techniques such as continuous flow synthesis are being explored to enhance yield and purity while reducing production costs. This approach allows for better control over reaction conditions and minimizes waste generation .
Case Studies
Mechanism of Action
The mechanism by which 5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with nucleic acid functions, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with pyridin-2(1H)-one derivatives from and related heterocycles from :
Key Differences and Implications
N-1 Substitution :
- The target compound lacks substitution at N-1 (retaining the lactam N-H), enabling hydrogen bonding, whereas analogs like 5c and 5k have bulky N-1 groups (cyclohexyl, allyl) that hinder such interactions. This difference may influence solubility and crystal packing .
- Example: 5c (N-1 cyclohexyl) has a higher melting point (115–116°C) than 5k (N-1 allyl, 100–101°C), suggesting steric effects on lattice stability .
Acyl Group Variation: The target’s spiro carbonyl group contrasts with the aromatic acyl groups (e.g., 2-hydroxybenzoyl in 5c) in analogs.
Spectral Signatures :
Biological Activity
The compound 5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one is a novel derivative of spirocyclic compounds that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 255.28 g/mol. The structure features a spirocyclic moiety, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate enzymatic activities and receptor functions due to its structural characteristics:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Binding to receptors could trigger signal transduction pathways that affect cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of spirocyclic compounds similar to This compound . For instance:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | 2D |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 2D |
These results indicate that derivatives can effectively inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against lung cancer .
Antimicrobial Activity
In addition to antitumor properties, spirocyclic compounds have shown promising antimicrobial activity. Compounds structurally related to This compound have been tested against various bacterial strains, demonstrating significant inhibitory effects .
Case Studies
A notable study conducted on a series of spirocyclic compounds demonstrated their effectiveness in inhibiting tumor growth in both 2D and 3D cell cultures. The study revealed that certain modifications to the chemical structure enhanced the compounds' potency and selectivity towards cancer cells while minimizing toxicity towards normal cells .
Q & A
Q. What are the common synthetic routes for 5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one, and what methodological considerations are crucial for optimizing yield?
The synthesis of this compound likely involves multi-step reactions, including cyclization and carbonyl coupling. A key approach is the use of Vilsmeier-Haack reactions, which are effective for constructing pyridin-2(1H)-one scaffolds via α-oxoamide intermediates . For the spirocyclic moiety, cyclopropane ring formation or spiroannulation strategies may be employed. Methodological considerations include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation between the spirocyclic amine and pyridin-2(1H)-one core.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity.
- Temperature control : Low temperatures (-10°C to 0°C) minimize side reactions during sensitive steps like acylations.
Yield optimization can be achieved via iterative purification (e.g., column chromatography, recrystallization) and monitoring intermediates with TLC or HPLC .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structural integrity of this compound?
- 1H/13C NMR :
- The pyridin-2(1H)-one core is identified by a deshielded carbonyl carbon (δ ~165–170 ppm in 13C NMR) and NH proton (δ ~12 ppm in 1H NMR, broad singlet).
- The spirocyclic system shows distinct splitting patterns for methyl groups (δ ~1.2–1.5 ppm, singlet) and ether oxygens (δ ~3.5–4.5 ppm for adjacent CH2 groups) .
- HRMS : A molecular ion peak matching the exact mass (calculated via C15H18N2O4: 290.1267 g/mol) confirms stoichiometry. Fragmentation patterns validate the spirocyclic and carbonyl linkages .
Advanced Research Questions
Q. What challenges arise in determining the three-dimensional conformation of the spirocyclic moiety, and how can ring puckering analysis (Cremer-Pople parameters) address this?
The spiro[3.5]nonane system introduces conformational complexity due to nonplanar puckering. Key challenges include:
- Dynamic puckering : The six- and eight-membered rings adopt multiple low-energy conformers, complicating crystallographic refinement.
- Electron density ambiguities : Overlapping atoms in the spiro junction may obscure bond angles.
Q. Methodology :
- Cremer-Pople parameters : Define puckering amplitude (θ) and phase angle (φ) to quantify out-of-plane displacements. For the six-membered ring, θ > 0.5 Å indicates significant puckering, while φ distinguishes chair (φ ~0°) or boat (φ ~30°) conformers .
- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to validate dominant conformers .
Q. How can the SHELX software suite be applied in crystallographic refinement of this compound, particularly in resolving electron density ambiguities in the spirocyclic system?
SHELXL is critical for refining disordered spirocyclic structures:
- Twinned data handling : Use the TWIN/BASF commands to model overlapping electron density from multiple conformers.
- Restraints : Apply SIMU/DELU restraints to stabilize bond lengths/angles in the spiro junction.
- Hirshfeld atom refinement (HAR) : Improves accuracy for hydrogen positions in the pyridin-2(1H)-one NH group .
Q. Example workflow :
Solve the phase problem via direct methods (SHELXS).
Refine anisotropic displacement parameters (SHELXL).
Q. What strategies can mitigate the low solubility of this compound in aqueous systems during in vitro biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the pyridin-2(1H)-one core.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .
Q. How do modifications to the pyridin-2(1H)-one core influence inhibitory activity against targets like DPP-4 or eIF4A3?
- Substituent effects :
- Electron-withdrawing groups (e.g., -CF3 at C5) enhance DPP-4 binding affinity by stabilizing enolate intermediates.
- Bulky spirocyclic moieties improve eIF4A3 selectivity by occupying hydrophobic pockets.
- SAR studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
